Welcome to the BenchChem Online Store!
molecular formula C7H6N2O2 B8645190 2-Nitro-3-vinylpyridine

2-Nitro-3-vinylpyridine

Cat. No. B8645190
M. Wt: 150.13 g/mol
InChI Key: BRQJTDURZKRGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07718801B2

Procedure details

130 mg of the 2-nitro-vinylpyridine [120-1] was dissolved in 5 mL of ethanol, 65 mg of 10% palladiumcarbon catalyst was added thereto, and stirred overnight at room temperature in a hydrogen atmosphere. The insolubles were filtered through celite, the filtrate was concentrated under reduced pressure, and 88.7 mg of 3-ethylpyridin-2-amine [120-2] was obtained as a yellow oily product.
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladiumcarbon
Quantity
65 mg
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([CH:10]=[CH2:11])=[CH:8][CH:7]=[CH:6][N:5]=1)([O-])=O.[H][H]>C(O)C.[C].[Pd]>[CH2:10]([C:9]1[C:4]([NH2:1])=[N:5][CH:6]=[CH:7][CH:8]=1)[CH3:11] |f:3.4|

Inputs

Step One
Name
Quantity
130 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=NC=CC=C1C=C
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
palladiumcarbon
Quantity
65 mg
Type
catalyst
Smiles
[C].[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The insolubles were filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C(=NC=CC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 88.7 mg
YIELD: CALCULATEDPERCENTYIELD 83.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.